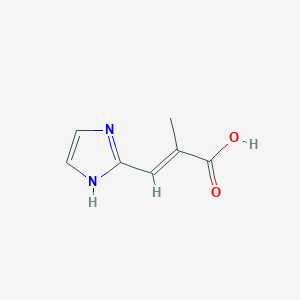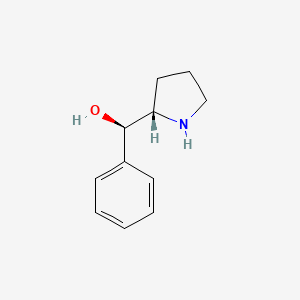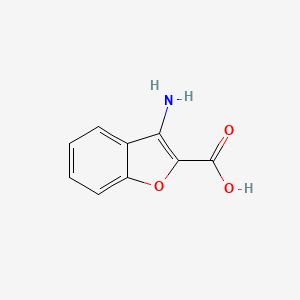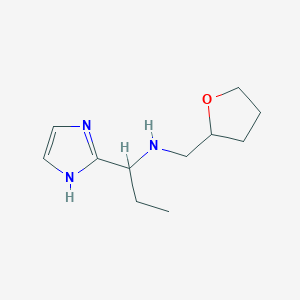
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is a synthetic organic compound that features an imidazole ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydrofuran ring is replaced by the imidazole derivative.
Formation of the Propan-1-amine Linker: The final step involves the formation of the propan-1-amine linker through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors with imidazole-binding sites.
Materials Science: It can be used in the synthesis of polymers and materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological processes involving imidazole-containing enzymes or proteins.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)-N-methylpropan-1-amine: Lacks the tetrahydrofuran moiety, making it less soluble.
1-(1H-Imidazol-2-yl)-N-((tetrahydropyran-2-yl)methyl)propan-1-amine: Contains a tetrahydropyran ring instead of tetrahydrofuran, which may affect its reactivity and solubility.
Uniqueness: 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is unique due to the presence of both the imidazole ring and the tetrahydrofuran moiety, which confer specific chemical properties such as enhanced solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-N-(oxolan-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H19N3O/c1-2-10(11-12-5-6-13-11)14-8-9-4-3-7-15-9/h5-6,9-10,14H,2-4,7-8H2,1H3,(H,12,13) |
InChI Key |
PCBREQZDLDNDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)
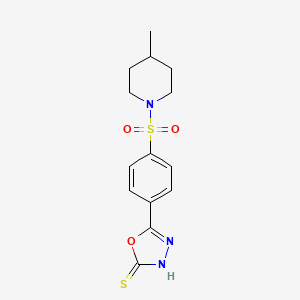
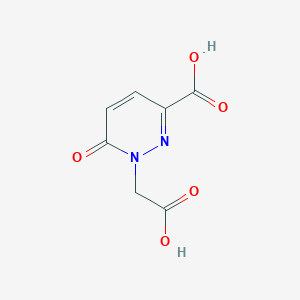
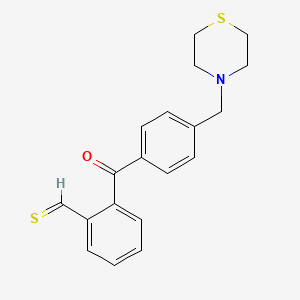

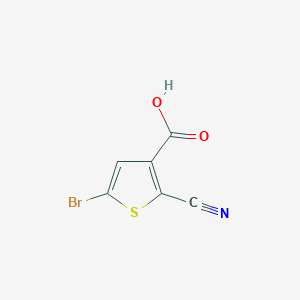
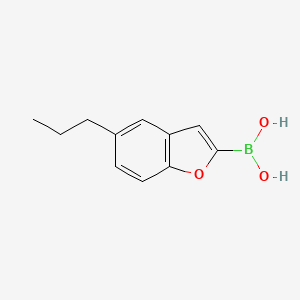
![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)

